molecular formula C9H18NNaO3S B018068 Sodium 3-(cyclohexylamino)propane-1-sulfonate CAS No. 105140-23-6

Sodium 3-(cyclohexylamino)propane-1-sulfonate

Cat. No. B018068
M. Wt: 243.3 g/mol
InChI Key: ZFIDLTODXGXBFM-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related sulfonate compounds involves several steps, including treatment with sodium salts of sulfone or sulfoxide to afford desired products in good yield. These processes allow for the synthesis of cyclopentane and cyclohexane derivatives, indicating a versatile approach to chemical synthesis involving sodium sulfonate groups (Ochiai et al., 1982).

Molecular Structure Analysis

The molecular structure of sodium 3-(cyclohexylamino)propane-1-sulfonate and related compounds can be elucidated through various spectroscopic techniques. For example, studies on similar sulfonate compounds have shown the ability to create zwitterionic structures, which are crucial for their solubility and interaction properties (Butcher & Deschamps, 2006).

Chemical Reactions and Properties

Chemical reactions involving sodium 3-(cyclohexylamino)propane-1-sulfonate derivatives can proceed through mechanisms that include sulfonylation, arylation, and radical processes. Such reactions are key to modifying molecular structures for specific applications, demonstrating the compound's versatility in chemical synthesis (Liu et al., 2019).

Physical Properties Analysis

The physical properties of sodium 3-(cyclohexylamino)propane-1-sulfonate derivatives, such as solubility, can be significantly influenced by the presence of sulfonate groups. These groups can enhance water dispersibility, affecting the compound's application in aqueous systems (Pilati et al., 1993).

Chemical Properties Analysis

The chemical properties of sodium sulfonate compounds, including their reactivity and stability, are critical for their application in various chemical reactions. Studies have shown that these compounds can serve as efficient reagents in reactions such as sulfonylation and arylation, offering a broad range of functionalization possibilities for organic molecules (Chen et al., 2020).

Scientific Research Applications

  • Synthesis of Organosulfur Compounds

    • Field : Organic Chemistry
    • Application : Sodium 3-(cyclohexylamino)propane-1-sulfonate is a type of sodium sulfinate, which are used as building blocks for the synthesis of organosulfur compounds .
    • Method : Sodium sulfinates act as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions . They are used in S–S, N–S, and C–S bond-forming reactions to prepare many valuable organosulfur compounds .
    • Results : Significant progress has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
  • Detergent-Assisted Protein Digestion

    • Field : Biochemistry
    • Application : Sodium 3-(cyclohexylamino)propane-1-sulfonate is used as a detergent in protein digestion .
    • Method : This surfactant, when applied in the concentrations of 0.1–0.2% (w / v), can be hydrolyzed simultaneously with enzymatic digestion .
    • Results : The use of this detergent assists in the digestion of proteins, although the specific outcomes are not detailed in the source .

Significant progress has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . The significant achievement of developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions is also thoroughly discussed .

Significant progress has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . The significant achievement of developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions is also thoroughly discussed .

Safety And Hazards

Sodium 3-(cyclohexylamino)propane-1-sulfonate is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

sodium;3-(cyclohexylamino)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S.Na/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9;/h9-10H,1-8H2,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIDLTODXGXBFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635424
Record name Sodium 3-(cyclohexylamino)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(cyclohexylamino)propane-1-sulfonate

CAS RN

105140-23-6
Record name Sodium 3-(cyclohexylamino)propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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